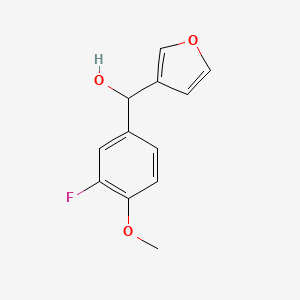

3-Fluoro-4-methoxyphenyl-(3-furyl)methanol

Description

3-Fluoro-4-methoxyphenyl-(3-furyl)methanol is a fluorinated aromatic alcohol featuring a 3-furyl group and a 3-fluoro-4-methoxyphenyl moiety. This compound is synthesized via reductive methods, such as sodium borohydride-mediated reduction of aldehyde intermediates, as inferred from analogous protocols .

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-(furan-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO3/c1-15-11-3-2-8(6-10(11)13)12(14)9-4-5-16-7-9/h2-7,12,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEUTIWBKKEGIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=COC=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxyphenyl-(3-furyl)methanol typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with 3-furylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxyphenyl-(3-furyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 3-fluoro-4-methoxyphenyl-(3-furyl)ketone.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H11F O3

- Molecular Weight : 222.21 g/mol

- Structural Features : The compound contains a fluorine atom and a methoxy group on the phenyl ring, which enhance its lipophilicity and bioavailability, making it suitable for targeting various biological pathways.

Chemistry

- Building Block for Synthesis : 3-Fluoro-4-methoxyphenyl-(3-furyl)methanol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, enabling the development of new compounds with desired properties.

Biology

- Biological Activity : The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding. It is particularly noted for its interactions with targets involved in cancer progression.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes associated with cancer, particularly those within the epidermal growth factor receptor (EGFR) signaling pathway, which is critical in many cancers like non-small-cell lung cancer (NSCLC) .

Medicine

- Therapeutic Potential : The compound is being explored for its therapeutic applications in oncology. Research indicates that it may act as an EGFR inhibitor, leading to significant tumor inhibition in preclinical models .

- Combination Therapies : Investigating the efficacy of this compound in combination with other anticancer agents could enhance treatment outcomes for patients resistant to current therapies .

Case Study 1: EGFR Inhibition

A study highlighted the role of this compound as a potential EGFR inhibitor. In preclinical models, it demonstrated significant tumor inhibition, suggesting its viability as a therapeutic agent for NSCLC patients with activating mutations .

Case Study 2: Molecular Docking Studies

Research involving molecular docking simulations indicated that this compound interacts favorably with the ATP-binding site of the EGFR. This interaction could lead to decreased downstream signaling associated with tumor proliferation, enhancing its potential as an anticancer drug .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxyphenyl-(3-furyl)methanol involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The furan ring can also participate in π-π interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Positional Isomers: 2-Furyl vs. 3-Furyl Derivatives

The position of the furyl substituent significantly impacts biological activity. For example:

- 3-Furyl derivatives : Compound 8r (3-furyl-substituted) demonstrated potent TLR4 agonist activity, comparable to reference compound 2B110, in immune reporter assays . Similarly, the 3-furyl oxime derivative 7e exhibited cytotoxic activity against breast cancer cells (MCF-7: IC₅₀ = 11.40 μM; T47D: IC₅₀ = 10.90 μM) .

- 2-Furyl derivatives : Compound 8s (2-furyl) showed equivalent TLR4 potency to 2B110, while the 2-furyl oxime 7b had slightly reduced activity against MCF-7 (IC₅₀ = 12.35 μM) but higher potency against T47D (IC₅₀ = 8.70 μM) .

Table 1: Cytotoxic Activity of Furyl-Substituted Analogs

| Compound | Furyl Position | MCF-7 IC₅₀ (μM) | T47D IC₅₀ (μM) |

|---|---|---|---|

| 7e | 3-Furyl | 11.40 | 10.90 |

| 7b | 2-Furyl | 12.35 | 8.70 |

Heterocyclic Replacements: Thienyl vs. Furyl

Replacing the furyl group with a thienyl (sulfur-containing) ring alters electronic properties and bioactivity. For instance, 3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol (CAS: 956576-62-8) was discontinued, likely due to diminished efficacy or solubility compared to furyl analogs . Thiophene’s higher lipophilicity may reduce aqueous solubility, impacting pharmacokinetics.

Substituent Modifications on the Furyl Ring

Fluorine and Methoxy Substituent Effects

The 3-fluoro-4-methoxyphenyl moiety is critical for electronic and steric interactions. For example:

Table 2: Key Physicochemical Properties of Analogs

| Compound | LogP* | Water Solubility* | Bioactivity Highlights |

|---|---|---|---|

| Target Compound | ~2.5 | Low | TLR4 agonist, cytotoxic agent |

| 5-Methyl-2-furyl derivative | ~3.0 | Very Low | Discontinued (unknown efficacy) |

| Thienyl analog | ~3.2 | Very Low | Discontinued |

*Estimated based on structural analogs .

Biological Activity

3-Fluoro-4-methoxyphenyl-(3-furyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the use of Grignard reagents and reduction techniques. The compound can be synthesized through a reaction between 3-fluoro-4-methoxybenzaldehyde and a suitable furyl reagent, followed by reduction to yield the desired alcohol.

Antiproliferative Effects

Research has indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that derivatives containing methoxy and fluorine groups can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes involved in cell proliferation and survival.

- Receptor Binding : It can modulate receptor activity, affecting signaling pathways crucial for cancer cell growth.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines, including A549 (lung), HT-29 (colon), and Jurkat (T-cell leukemia). Results indicated that the compound significantly reduced cell viability with IC50 values comparable to established chemotherapeutics .

- Mechanistic Insights : Further investigations into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways in cancer cells. This suggests that the compound induces oxidative stress as a mode of action .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.